Taselisib

Content Navigation

CAS Number

Product Name

IUPAC Name

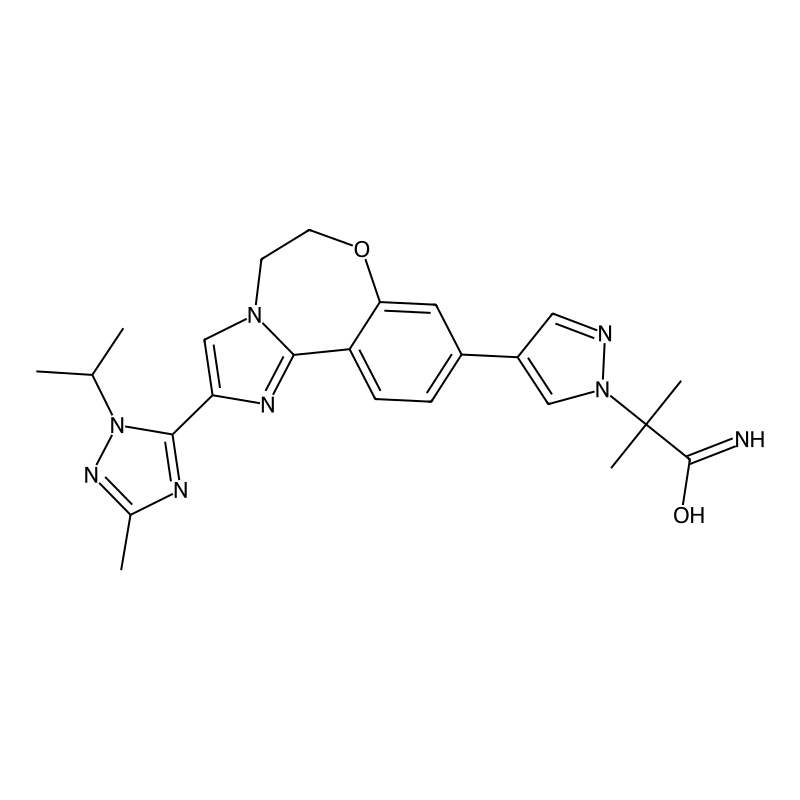

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Taselisib (GDC-0032) is a highly potent, orally bioavailable, beta-sparing class I PI3K inhibitor with distinct selectivity for the PI3Kα, δ, and γ isoforms. Unlike traditional pan-PI3K inhibitors, taselisib is structurally optimized to target PIK3CA mutations (such as H1047R and E545K) while sparing PI3Kβ, thereby mitigating severe metabolic toxicities in vivo. Its distinct mechanism of action extends beyond competitive kinase inhibition; it actively induces the proteasome-mediated degradation of mutant p110α protein. For procurement and material selection, taselisib serves as a critical benchmark compound for investigating RTK-dependent feedback loops, mutant-specific targeted protein degradation, and isoform-selective signaling in oncology models [1].

Substituting taselisib with generic pan-PI3K inhibitors (e.g., buparlisib, pictilisib) or even other alpha-selective inhibitors (e.g., alpelisib) fundamentally alters assay outcomes in mutant models. While alpelisib and pictilisib effectively block PI3K phosphorylation, they act purely as orthosteric inhibitors and leave the mutant p110α protein intact, allowing for rapid receptor tyrosine kinase (RTK)-dependent feedback reactivation. In contrast, taselisib physically depletes the mutant p110α protein from the plasma membrane[1]. Furthermore, utilizing pan-PI3K inhibitors in vivo introduces profound PI3Kβ-driven toxicities, confounding efficacy data with systemic metabolic stress. Consequently, taselisib cannot be substituted when the experimental design requires mutant-specific degradation or a beta-sparing toxicity profile [2].

References

- [1] Song K, et al. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy. Cancer Discov. 2022;12(1):204-219.

- [2] Edgar KA, et al. Predictive and Pharmacodynamic Biomarkers of Response to the Phosphatidylinositol 3-Kinase Inhibitor Taselisib in Breast Cancer Preclinical Models. Mol Cancer Ther. 2020;19(1):251-259.

Targeted Degradation of Mutant p110α Protein

Taselisib triggers the ubiquitin-mediated, proteasome-dependent degradation of mutant p110α. In HCC1954 (PIK3CA H1047R) cells treated for 8-24 hours, taselisib causes dose-dependent depletion of the mutant p110α protein. In direct contrast, treatment with the alpha-selective inhibitor alpelisib (BYL719) or the pan-PI3K inhibitor pictilisib (GDC-0941) fails to alter p110α protein levels. Mass spectrometry confirms that taselisib preferentially degrades the mutant allele product while sparing wild-type p110α [1].

| Evidence Dimension | Mutant p110α protein depletion |

| Target Compound Data | Induces ubiquitin-mediated degradation of mutant p110α (8-24h) |

| Comparator Or Baseline | Alpelisib and Pictilisib (0% degradation of mutant p110α) |

| Quantified Difference | Taselisib physically depletes mutant protein; comparators only inhibit kinase activity. |

| Conditions | HCC1954 (PIK3CA H1047R) cells, 8-24h treatment, Western blot and Mass Spectrometry. |

Essential for researchers modeling feedback-loop suppression, as taselisib physically clears the mutant kinase rather than just temporarily blocking its active site.

Enhanced Potency in PIK3CA-Mutant Isogenic Models

Taselisib exhibits a distinct gain of potency in mutant cell lines that is not observed with structurally divergent PI3K inhibitors. In SW48 colon cancer isogenic cell lines, taselisib demonstrates a 3-fold increase in potency (lower EC50) in PIK3CA-mutant (H1047R or E545K) cells compared to the parental wild-type SW48 cells. Conversely, both pictilisib and alpelisib display comparable EC50 values across mutant and wild-type cells, showing a ~1:1 potency ratio [1].

| Evidence Dimension | EC50 ratio (Wild-Type vs Mutant PIK3CA) |

| Target Compound Data | 3-fold increased potency in mutant vs WT cells |

| Comparator Or Baseline | Pictilisib and Alpelisib (~1:1 potency ratio, no mutant-specific shift) |

| Quantified Difference | Taselisib provides a 3x wider therapeutic window for mutant cells compared to standard inhibitors. |

| Conditions | SW48 isogenic cell lines (WT vs H1047R/E545K), 4-day ATP-based cell viability assay. |

Provides a wider therapeutic window for targeted screening, reducing off-target wild-type suppression in complex tissue or co-culture assays.

Beta-Sparing Profile for In Vivo Tolerability

Taselisib is engineered to spare the PI3Kβ isoform, which is critical for avoiding PTEN-null associated toxicities. In cell-free enzymatic assays, taselisib exhibits a Ki of 0.29 nM for PI3Kα and 9.1 nM for PI3Kβ, representing a ~31-fold selectivity window. In contrast, first-generation pan-PI3K inhibitors like buparlisib and pictilisib exhibit minimal beta-sparing, heavily inhibiting both isoforms and leading to severe on-target metabolic toxicities in murine models [1].

| Evidence Dimension | PI3Kα vs PI3Kβ Ki ratio |

| Target Compound Data | Ki = 0.29 nM (α) vs 9.1 nM (β) (~31-fold selectivity) |

| Comparator Or Baseline | Pan-PI3K inhibitors (e.g., Buparlisib) (Equipotent or <5-fold selectivity) |

| Quantified Difference | Taselisib provides >30-fold selectivity against PI3Kβ, preventing dual alpha/beta suppression. |

| Conditions | Cell-free enzymatic fluorescence polarization assay. |

Crucial for in vivo pharmacology, as sparing PI3Kβ prevents the severe metabolic feedback and systemic toxicity associated with pan-PI3K inhibition.

Hygroscopic Handling and Stock Preparation

Taselisib's solubility profile requires strict handling protocols compared to more stable generic inhibitors. It is soluble in DMSO up to 25 mg/mL (54.29 mM), but dissolution often requires sonication and warming to 60°C. Critically, taselisib is highly hygroscopic; moisture-contaminated DMSO significantly reduces its solubility and can cause precipitation. Buyers must procure anhydrous DMSO and avoid freeze-thaw cycles of older stock solutions to maintain assay reproducibility .

| Evidence Dimension | Stock solution stability and solubility |

| Target Compound Data | 25 mg/mL in anhydrous DMSO (requires sonication/60°C) |

| Comparator Or Baseline | Standard PI3K inhibitors (baseline handling) |

| Quantified Difference | High sensitivity to moisture-induced precipitation compared to stable analogs. |

| Conditions | In vitro stock preparation and storage (-80°C recommended). |

Ensures high-throughput screening reproducibility; improper solvent selection will lead to false negatives due to compound precipitation.

Targeted Protein Degradation (TPD) Assays in Oncology

Because taselisib degrades mutant p110α, it serves as a highly effective positive control or benchmark for researchers developing novel PROTACs or molecular glues targeting the PI3K pathway, outperforming standard orthosteric inhibitors like alpelisib [1].

In Vivo Modeling of PIK3CA-Mutant Tumors

The beta-sparing profile of taselisib makes it a highly suitable choice for long-term murine xenograft studies, where pan-PI3K inhibitors would cause premature mortality or confounding metabolic stress (hyperglycemia) [2].

Mechanistic Studies of RTK-Feedback Resistance

Since taselisib prevents the RTK-dependent reactivation of the PI3K pathway by physically removing the kinase, it is essential for comparative studies evaluating resistance mechanisms against standard orthosteric inhibitors [1].

References

- [1] Song K, et al. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy. Cancer Discov. 2022;12(1):204-219.

- [2] Edgar KA, et al. Predictive and Pharmacodynamic Biomarkers of Response to the Phosphatidylinositol 3-Kinase Inhibitor Taselisib in Breast Cancer Preclinical Models. Mol Cancer Ther. 2020;19(1):251-259.